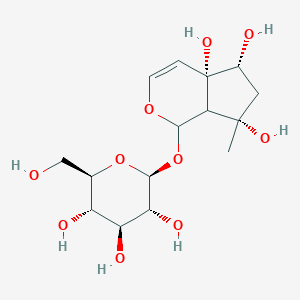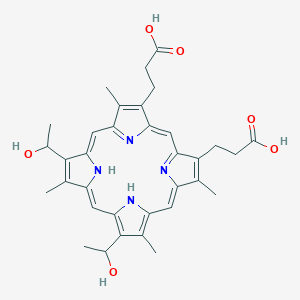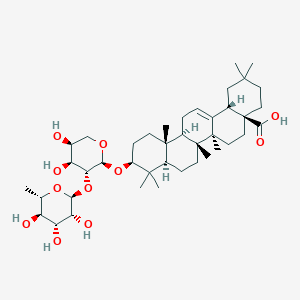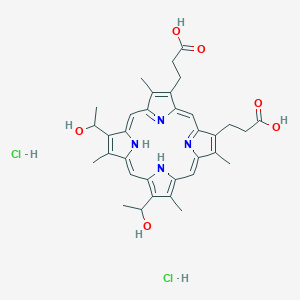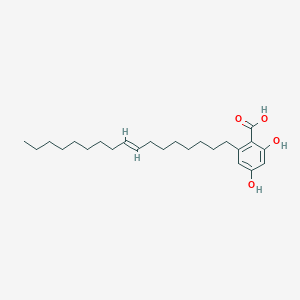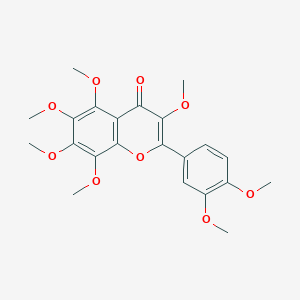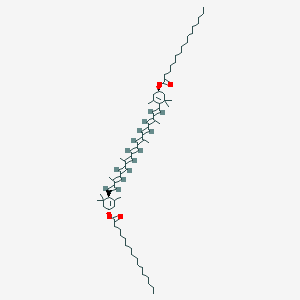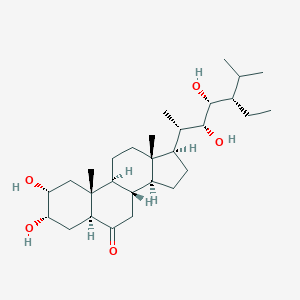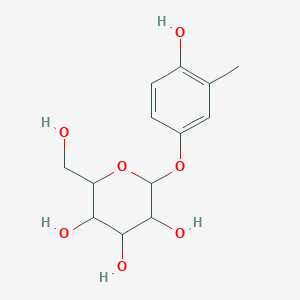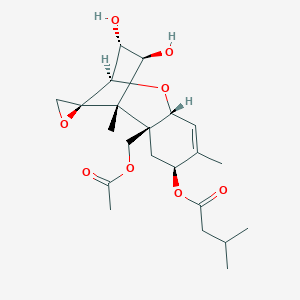
6-Hydroxy-4-méthylcoumarine
Vue d'ensemble
Description
La 6-Hydroxy-4-méthylcoumarine est un dérivé de la coumarine, un composé naturel présent dans de nombreuses plantes. Elle est connue pour sa structure chimique unique, qui consiste en un cycle benzénique fusionné à un cycle α-pyrone.
Applications De Recherche Scientifique
6-Hydroxy-4-methylcoumarin has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Hydroxy-4-methylcoumarin involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In cancer research, it has been shown to induce apoptosis in cancer cells by modulating signaling pathways and inhibiting cell proliferation .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
6-Hydroxy-4-methylcoumarin, like other coumarins, has numerous biological and therapeutic properties . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions
Cellular Effects
Coumarin compounds have been reported to have anticoagulant, antitumor, antiviral, autoimmune enhancement, anti-cell proliferation, antibacterial, anti-AIDS, anti-fatigue, and calcium antagonistic effects . These effects suggest that 6-Hydroxy-4-methylcoumarin may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Coumarins are known to exhibit fascinating fluorescence behavior upon excitation with ultraviolet (UV) light . This property suggests that 6-Hydroxy-4-methylcoumarin may exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Coumarins are known to be involved in various metabolic pathways
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La 6-Hydroxy-4-méthylcoumarine peut être synthétisée par plusieurs méthodes. Une approche courante est la condensation de Pechmann, qui implique la réaction de phénols avec des β-cétoesters en présence de catalyseurs acides. Par exemple, la condensation du résorcinol avec l'acétoacétate d'éthyle en milieu acide peut produire de la this compound .
Une autre méthode implique la condensation de Knoevenagel, où la réaction de la 4-méthylombelliférone avec des aldéhydes ou des cétones en présence d'un catalyseur basique produit le composé souhaité .
Méthodes de production industrielle
La production industrielle de this compound implique généralement une synthèse à grande échelle utilisant les méthodes de condensation de Pechmann ou de Knoevenagel. Ces procédés sont optimisés pour un rendement et une pureté élevés, utilisant souvent des réacteurs à flux continu et des techniques de purification avancées .
Analyse Des Réactions Chimiques
Types de réactions
La 6-Hydroxy-4-méthylcoumarine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut convertir le groupe hydroxyle en groupe carbonyle, formant la 6-oxo-4-méthylcoumarine.
Réduction : Les réactions de réduction peuvent convertir le groupe carbonyle en groupe hydroxyle.
Substitution : Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels, tels que les halogènes ou les groupes alkyle
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs comme le borohydrure de sodium (NaBH₄) et l'hydrure de lithium et d'aluminium (LiAlH₄) sont souvent utilisés.
Substitution : L'halogénation peut être obtenue à l'aide de réactifs tels que le chlorure de thionyle (SOCl₂) ou le tribromure de phosphore (PBr₃)
Principaux produits
Les principaux produits formés par ces réactions comprennent diverses coumarines substituées, qui peuvent présenter différentes activités et propriétés biologiques .
Applications de la recherche scientifique
La this compound a une large gamme d'applications dans la recherche scientifique :
Biologie : Le composé est utilisé dans l'étude des activités enzymatiques et comme marqueur dans les tests biologiques.
Industrie : La this compound est utilisée dans la production de colorants, d'agents de blanchiment optiques et comme composant dans les parfums
Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec diverses cibles moléculaires et voies. Par exemple, son activité antioxydante est attribuée à sa capacité à piéger les radicaux libres et à inhiber le stress oxydatif. En recherche sur le cancer, il a été démontré qu'elle induit l'apoptose dans les cellules cancéreuses en modulant les voies de signalisation et en inhibant la prolifération cellulaire .
Comparaison Avec Des Composés Similaires
Composés similaires
4-Méthylombelliférone : Connue pour son utilisation dans l'inhibition de la synthèse de l'hyaluronane et comme marqueur fluorescent.
7-Hydroxy-4-méthylcoumarine : Couramment utilisée dans les sondes fluorescentes et comme médicament cholérétique.
Coumarine : Le composé parent, largement utilisé dans les parfums et comme anticoagulant.
Unicité
La 6-Hydroxy-4-méthylcoumarine se distingue par ses substitutions spécifiques en hydroxyle et en méthyle, qui lui confèrent des activités biologiques et des propriétés chimiques uniques. Ses propriétés de fluorescence la rendent particulièrement précieuse dans les applications analytiques et biologiques .
Propriétés
IUPAC Name |
6-hydroxy-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUHWRSITUYICV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178404 | |
| Record name | 6-Hydroxy-4-methyl-2-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2373-31-1 | |
| Record name | 6-Hydroxy-4-methylcoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2373-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxy-4-methyl-2-benzopyrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002373311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-4-methyl-2-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-hydroxy-4-methyl-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.407 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-hydroxy-4-methylcoumarin compare to standard compounds in targeting the main protease of SARS-CoV-2?
A2: Docking studies suggest 6-hydroxy-4-methylcoumarin might have lower efficacy against the main protease of SARS-CoV-2 compared to standard compounds like NL-1 and NL-2. This is likely due to weaker and less frequent interactions with the target protein. []
Q2: What is the role of 6-hydroxy-4-methylcoumarin in synthesizing other compounds?
A3: 6-Hydroxy-4-methylcoumarin serves as a building block for creating diverse chemical structures. For instance, it's used in synthesizing novel metal-free phthalocyanines and metallophthalocyanine complexes, which have shown antibacterial activity. [] It's also used to create 4-Aryl-2-amino-6-(4-hydroxy coumarin-3-yl) pyridine-3-carbonitriles derivatives, which exhibit antibacterial, antioxidant, and anti-inflammatory properties. []
Q3: Can 6-hydroxy-4-methylcoumarin be chlorinated, and what are the implications for drinking water?
A5: Yes, 6-hydroxy-4-methylcoumarin can undergo chlorination, forming monochlorinated and polychlorinated derivatives. This is particularly relevant in drinking water treatment, where prechlorination of humic acid can generate these chlorinated byproducts. [] Some of these chlorinated derivatives are stable in tap water for days and have shown cytotoxicity comparable to known DBPs, raising concerns about their potential health risks and emphasizing the need for further investigation and control measures. []
Q4: What is the significance of mixed fermentation in relation to 6-hydroxy-4-methylcoumarin?
A6: While the provided abstracts don't elaborate on the specific details, they highlight that mixed fermentation of marine fungi can lead to the production of a new coumarin compound. [, ] This suggests a potential avenue for discovering novel coumarin derivatives with unique properties through microbial biotransformation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


